molecular formula C10H6INO3 B3282868 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid CAS No. 758689-46-2

1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid

Cat. No.: B3282868
CAS No.: 758689-46-2
M. Wt: 315.06 g/mol
InChI Key: MHXUPMJCOAHSSV-UHFFFAOYSA-N
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Description

1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid is a specialized chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. The 2-oxo-1,2-dihydroquinoline (2-oxoquinoline) core is recognized as a privileged structure in drug discovery, known for conferring a broad spectrum of biological properties . This particular derivative is functionalized with a carboxylic acid group at the 4-position and an iodine atom at the 6-position, making it a versatile intermediate for constructing novel compounds. The iodine substituent serves as a reactive handle for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships. Quinoline derivatives like this are frequently investigated for their exceptional activities, which include potential antimicrobial , anticancer , antimalarial , and anti-inflammatory effects. The 2-oxoquinoline-4-carboxylic acid framework, in particular, is a nucleus of high interest in the development of new therapeutic agents . Researchers can utilize this compound as a key precursor to generate targeted libraries for screening against various diseases. Specific physical property, toxicological, or spectroscopic data for this exact 6-iodo-substituted compound was not located in the current search results. Researchers are advised to consult specialized chemical databases and literature for further information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-iodo-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXUPMJCOAHSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid typically involves the iodination of a quinoline derivative. One common method is the reaction of 6-iodoquinoline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carbonyl group at the 2nd position can undergo oxidation and reduction reactions to form different derivatives.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters and amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the iodine atom.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced carbonyl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid exhibit significant antimicrobial properties. A library of iodoquinoline derivatives was synthesized using a one-pot method involving iodo-aniline and pyruvic acid. The resulting compounds were tested against various pathogens including Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis, showing promising antibacterial activity .

Compound NameAntimicrobial ActivityTested Pathogens
1,2-Dihydro-6-Iodo-CoumarinModerateS. epidermidis
1,2-Dihydro-6-Iodo-PyridineHighK. pneumoniae
1,2-Dihydro-6-Iodo-ChalconeLowC. parapsilosis

Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Quinoline derivatives are known to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. Studies have indicated that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines .

Synthesis of Novel Materials

The unique chemical structure of 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid allows for its use in synthesizing novel materials with specific electronic properties. Research has shown that it can be utilized as a precursor in the development of organic semiconductors and photovoltaic materials due to its ability to form stable charge-transfer complexes .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, a series of iodoquinoline derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups showed enhanced antimicrobial activity compared to those with electron-donating groups. This study highlights the importance of molecular structure in determining biological activity .

Case Study 2: Cancer Cell Inhibition

A recent investigation into the cytotoxic effects of quinoline derivatives on human cancer cell lines revealed that certain modifications to the 1,2-dihydro structure significantly increased cell death rates in breast cancer cells (MCF7). The study concluded that further exploration into structure-function relationships could lead to more effective anti-cancer agents .

Mechanism of Action

The mechanism of action of 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The iodine atom and carbonyl group play crucial roles in binding to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with DNA replication and protein synthesis, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of 2-oxo-1,2-dihydroquinolinecarboxylic acids. Key structural variations among analogues include substituent type (e.g., halogen, nitro, hydroxyl, methyl) and position (e.g., 6-, 8-, or 3-carboxylic acid), which critically impact properties.

Table 1: Comparative Physicochemical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight pKa* Solubility (Log S) Biological Activity
1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid I (6) C₁₀H₆INO₃ 307.07 ~2.5 Low Analgesic, potential neuroactivity
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid NO₂ (6) C₁₀H₆N₂O₅ 234.16 2.03 Moderate Unknown
8-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid OH (8) C₁₀H₇NO₄ 205.17 ~2.8 Moderate Antioxidant potential
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid H (6) C₁₀H₇NO₃ 189.17 ~2.5 High Research compound
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CH₃ (6) C₁₁H₉NO₃ 203.20 -0.44 Low Uncharacterized

*Predicted or extrapolated from analogues.

Key Differences and Implications

Halogen vs. Nitro Substituents: The 6-iodo group in the target compound confers higher molecular weight (307.07 vs. Nitro-substituted derivatives exhibit lower pKa (~2.03), suggesting stronger acidity and altered binding interactions compared to the iodo analogue (~2.5) .

Positional Effects (6-Iodo vs. 8-Hydroxy) :

  • The 8-hydroxy derivative (pKa ~2.8) may engage in hydrogen bonding, improving solubility relative to the 6-iodo compound. However, iodine’s electronegativity could stabilize the molecule against metabolic degradation .

Carboxylic Acid Position :

  • Shifting the carboxylic acid from position 4 (target compound) to position 3 (e.g., 6-methyl-3-carboxylic acid) drastically alters biological activity, as seen in amide derivatives with enhanced analgesic properties .

Biological Activity

1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid (CAS No. 758689-46-2) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This compound features a unique molecular structure that includes iodine and a carboxylic acid group, which may contribute to its biological efficacy.

  • Molecular Formula : C10H6INO3
  • Molecular Weight : 315.06 g/mol
  • IUPAC Name : 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid

The presence of the iodine atom and the carboxylic acid functionality suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

Antiviral Activity

Research indicates that compounds within the quinoline family, including 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid, exhibit significant antiviral properties. A study on related compounds showed promising results against HIV-1 replication. For instance, compounds designed from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold demonstrated inhibition of HIV integrase activity with IC50 values ranging from 16 to 40 µM . This highlights the potential for similar activity in 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid.

Antibacterial Activity

Quinoline derivatives are also recognized for their antibacterial properties. The antibacterial activity of synthesized compounds based on the quinoline structure has been evaluated using Minimum Inhibitory Concentration (MIC) assays. Although specific data on 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid is limited, studies suggest that modifications to the quinoline structure can enhance antibacterial potency .

The mechanism by which quinoline derivatives exert their biological effects often involves interaction with key enzymes or receptors in viral and bacterial pathogens. For instance, the ability of quinolines to inhibit viral integrase suggests they may disrupt critical steps in viral replication . The structural characteristics of 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid may enable it to bind effectively to these molecular targets.

Comparative Analysis of Quinoline Derivatives

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAnti-HIV1.5
Compound BAntibacterial<100
1,2-Dihydro-6-IodoPotential Anti-HIV & AntibacterialTBDThis Study

Case Study: HIV Replication Inhibition

In a study examining various quinoline derivatives, it was found that modifications to the core structure significantly influenced their ability to inhibit HIV replication. The introduction of halogen groups was noted to enhance activity against viral integrase . While specific studies on 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid are still needed, its structural similarities suggest it may exhibit comparable effects.

Future Directions

Further research is necessary to elucidate the specific biological activities of 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid. Potential studies could include:

  • In vitro assays to determine IC50 values against various strains of bacteria and viruses.
  • Mechanistic studies focusing on how this compound interacts with target enzymes.
  • Structure–activity relationship (SAR) analyses to identify modifications that enhance biological activity.

Q & A

Q. What are the recommended methods for synthesizing 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid, and how can reaction conditions be optimized?

A common synthetic route involves the iodination of quinoline precursors (e.g., 6-iodoquinoline-3-carboxylic acid) using ethyl chloroformate in the presence of a base such as triethylamine . Optimization includes:

  • Temperature control : Maintaining 0–5°C during iodination to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity .

Q. How should researchers characterize the structural integrity of this compound?

Key spectroscopic techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., iodination at C6, ketone at C2) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 330.95 for C₁₀H₇INO₃) .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinoline-2-one moiety) .

Q. What are the key physicochemical properties critical for experimental design?

  • Solubility : 1.4 g/L in water at 25°C; enhanced in DMSO (≥50 mg/mL) .
  • Stability : Degrades above 300°C; store at 2–8°C in airtight containers under inert gas to prevent oxidation .
  • Density : 1.405 ± 0.06 g/cm³ at 20°C .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s antimicrobial or anticancer potential?

  • In vitro assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Structure-activity relationship (SAR) : Compare activity with analogs (e.g., 4-hydroxy-2-oxo derivatives show reduced potency) .

Q. How can contradictory data in biological activity assays be resolved?

  • Control for substituent effects : For example, the iodo group at C6 enhances lipophilicity but may reduce solubility, altering bioavailability .
  • Standardize assay conditions : Use consistent cell lines, solvent controls (e.g., DMSO ≤0.1% v/v), and replicate counts (n ≥ 3) .
  • Mechanistic studies : Probe interactions with bacterial DNA gyrase or human topoisomerase II via molecular docking (AutoDock Vina) .

Q. What are the best practices for handling and storing this compound under varying experimental conditions?

  • Handling : Use PPE (nitrile gloves, lab coat) and conduct reactions in fume hoods to avoid inhalation .
  • Storage :
    • Short-term : Desiccator at 4°C with silica gel .
    • Long-term : Argon-sealed vials at -20°C; avoid repeated freeze-thaw cycles .
  • Decomposition mitigation : Add antioxidants (e.g., BHT at 0.01% w/w) to solutions stored >24 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid
Reactant of Route 2
1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid

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